An In-Depth Technical Guide to 5-(3-Hydroxyphenyl)nicotinic Acid: A Core Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to 5-(3-Hydroxyphenyl)nicotinic Acid: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Scaffold in Targeted Protein Degradation
In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality.[1][2][3][4][5] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2][6][7][8][9][10][11] 5-(3-Hydroxyphenyl)nicotinic acid has garnered significant attention as a pivotal building block in the synthesis of PROTACs, primarily serving as a precursor to ligands that recruit E3 ubiquitin ligases.[12] This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic application of 5-(3-Hydroxyphenyl)nicotinic acid in the design and development of next-generation protein degraders.
Core Chemical Properties
While specific experimental data for 5-(3-Hydroxyphenyl)nicotinic acid is not extensively documented in publicly available literature, its chemical properties can be largely inferred from its constituent moieties: a nicotinic acid core and a 3-hydroxyphenyl substituent.
| Property | Value/Information | Source |
| IUPAC Name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | - |
| CAS Number | 1181452-05-0 | [13] |
| Molecular Formula | C₁₂H₉NO₃ | [6][12][13] |
| Molecular Weight | 215.2 g/mol | [6][12][13] |
| Physical Form | Solid | - |
| Purity | Typically >97% (commercial sources) | [13] |
| Storage | Room temperature, protected from light and moisture | [12] |
Structural and Electronic Features
The molecule's structure features a pyridine ring, a carboxylic acid group, and a phenolic hydroxyl group. These functional groups dictate its reactivity and utility in PROTAC synthesis. The nitrogen atom in the pyridine ring and the carboxylic acid group can participate in hydrogen bonding, influencing solubility and interactions with biological targets. The phenolic hydroxyl group and the carboxylic acid provide two key handles for chemical modification, particularly for the attachment of linkers in PROTAC design.
Solubility Profile (Predicted)
Based on the properties of nicotinic acid and phenolic compounds, 5-(3-Hydroxyphenyl)nicotinic acid is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The solubility will be pH-dependent due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, as well as the basic pyridine nitrogen.
Acidity and Basicity (pKa - Predicted)
Spectroscopic Characterization (Anticipated)
While specific spectra for this compound are not widely published, the expected spectroscopic features are as follows:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display signals for all 12 carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and phenol, a C=O stretching vibration for the carboxylic acid, and C=C and C=N stretching bands for the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.2 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the biaryl system.
Synthesis and Purification
Conceptual Synthetic Pathway
A common and versatile method for the synthesis of 5-aryl-nicotinic acids is the Suzuki cross-coupling reaction. A plausible synthetic route for 5-(3-Hydroxyphenyl)nicotinic acid would involve the coupling of a 5-halonicotinic acid derivative with a 3-hydroxyphenylboronic acid derivative.
Caption: Conceptual Suzuki coupling route for synthesis.
Step-by-Step Experimental Protocol (Hypothetical)
-
Esterification of 5-Bromonicotinic Acid: Protect the carboxylic acid of 5-bromonicotinic acid as a methyl or ethyl ester to prevent side reactions during the coupling step. This can be achieved using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).
-
Suzuki Coupling: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the 5-bromonicotinic acid ester and 3-hydroxyphenylboronic acid in a suitable solvent system like a mixture of toluene and water. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, typically sodium carbonate or potassium carbonate. Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification of the Ester: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis to the Final Product: Dissolve the purified ester in a mixture of methanol and water. Add a stoichiometric excess of a base like sodium hydroxide or lithium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Final Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(3-Hydroxyphenyl)nicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent system.
Application in Targeted Protein Degradation: A Gateway to E3 Ligase Ligands
The primary utility of 5-(3-Hydroxyphenyl)nicotinic acid in drug discovery is as a versatile intermediate for the synthesis of ligands that bind to E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) E3 ligase.[17][18][19] VHL is one of the most commonly recruited E3 ligases in PROTAC design.[19][20][21][22]
From Building Block to VHL Ligand
The structure of 5-(3-Hydroxyphenyl)nicotinic acid provides the core scaffold that, with further modification, can mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). The key steps to transform this building block into a VHL ligand typically involve:
-
Amide Coupling: The carboxylic acid group is activated and coupled with a hydroxyproline derivative, a key recognition element for VHL.
-
Further Functionalization: The phenolic hydroxyl group serves as an attachment point for the linker of the PROTAC. This is often achieved through etherification with a linker containing a reactive functional group (e.g., an alkyne, azide, or halide) for subsequent conjugation to the target protein ligand.[6][8][10][23]
Caption: Workflow from building block to PROTAC.
Rationale for Experimental Design in PROTAC Synthesis
When utilizing 5-(3-Hydroxyphenyl)nicotinic acid in a PROTAC synthesis campaign, the following considerations are paramount:
-
Linker Attachment Point: The choice of attaching the linker to the phenolic hydroxyl group is strategic. It positions the linker away from the key interactions between the nicotinic acid core and the VHL protein, minimizing disruption of binding.
-
Linker Composition and Length: The nature of the linker (e.g., PEG-based, alkyl chain) and its length are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][8][10][23] A library of linkers with varying lengths and compositions is often synthesized and tested to identify the optimal PROTAC.
-
Orthogonal Chemistry: The functional group at the terminus of the linker attached to the VHL ligand must be compatible with the chemistry used to attach the target protein ligand. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a popular choice due to its high efficiency and orthogonality.[8][16]
Conclusion and Future Outlook
5-(3-Hydroxyphenyl)nicotinic acid is more than just a chemical compound; it is a key enabler in the design of sophisticated therapeutic agents. Its value lies in its structural features that make it an ideal starting point for the synthesis of potent E3 ligase ligands. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized building blocks like 5-(3-Hydroxyphenyl)nicotinic acid will undoubtedly grow. Further research into its specific physicochemical properties, the development of more efficient and scalable synthetic routes, and its incorporation into novel PROTAC architectures will be crucial for advancing this exciting area of drug discovery. The strategic use of this scaffold will continue to empower researchers to create novel therapeutics for a wide range of diseases, including those previously considered "undruggable."
References
- US Patent US20140315263A1, "Method for the preparation of nicotinic acid," Google P
- "E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones," SLAS Discovery, 26(4), 484-502 (2021).
- "Current strategies for the design of PROTAC linkers: a critical review," PubMed.
- US Patent US3272832A, "Nicotinic acid derivatives and process for the preparation thereof," Google P
- "E3 Ligase Ligands in PROTAC," Precise PEG.
- CN Patent CN102584695B, "Preparing method of 5-methylnicotinicacid," Google P
- WO Patent WO2019072769A1, "Process for producing nicotinic acid," Google P
- "PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules," ACS Fall 2023, American Chemical Society.
- "Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders," PubMed Central.
- "Identification of ligands for E3 ligases with restricted expression using fragment-based methods," N
- "Targeted protein degradation: advances in drug discovery and clinical practice," PMC.
- "Current strategies for the design of PROTAC linkers: a critical review," PMC - NIH.
- "Methods to acceler
- "New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity," PubMed.
- "Characteristic roadmap of linker governs the r
- "Methods to Produce Nicotinic Acid with Potential Industrial Applic
- "Targeted Protein Degrad
- "Design the Perfect PROTAC®," Sigma-Aldrich.
- "PROTACs and Targeted Protein Degrad
- "Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- "E3 ligase Ligand 45," MedchemExpress.com.
- "A patent review of von Hippel-Lindau (VHL)
- "Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis," PMC - NIH.
- "Summary of the chemical properties of E3 ligase ligands in clinical trials," ResearchG
- "Targeted Protein Degrad
- "Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups," ResearchG
- "Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs," PMC.
- "A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- "Click chemistry in the development of PROTACs," PMC - NIH.
- "PROTAC linker, E3 Ligase Ligand-Linker," BroadPharm.
- "Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C)," PMC - PubMed Central.
- "Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders," PubMed.
- "Crystal growth, Spectroscopic, DFT Computational and Third harmonic generation studies of Nicotinic acid | Request PDF," ResearchG
- "Effect of nicotinic acid on microbial protein synthesis in vitro and on dairy cattle growth and milk production," PubMed.
- AR Patent AR126718A1, "COMPOSITIONS AND METHODS FOR THE SELECTIVE DEGRADATION OF ENGINEERED PROTEINS," Google P
- "Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs | Request PDF," ResearchG
- "Experimental procedure for quantifying the degradation of newly synthesized proteins and measuring their half-lives in parallel experiments," ResearchG
Sources
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. PROTACs and Targeted Protein Degradation [discoveryontarget.com]
- 4. Targeted Protein Degradation | PROTACs | Domainex [domainex.co.uk]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 13. US20140315263A1 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 14. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]


